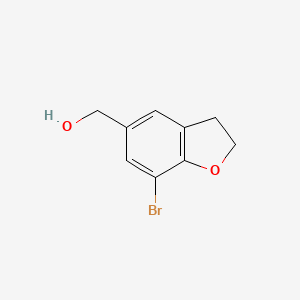

(7-Bromo-2,3-dihydro-1-benzofuran-5-yl)methanol

Übersicht

Beschreibung

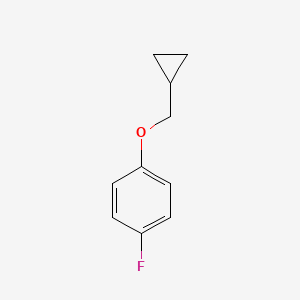

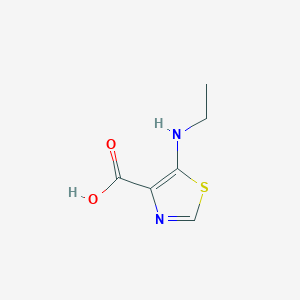

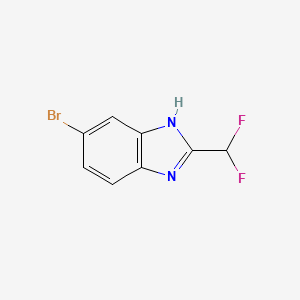

“(7-Bromo-2,3-dihydro-1-benzofuran-5-yl)methanol” is a chemical compound that belongs to the class of benzofuran derivatives. It has a molecular weight of 229.07 g/mol . The IUPAC name for this compound is 7-bromo-2,3-dihydrobenzofuran-5-ol .

Synthesis Analysis

The synthesis of benzofuran derivatives has been a topic of interest in recent years . A complex benzofuran derivative can be constructed by a unique free radical cyclization cascade, which is an excellent method for the synthesis of a series of difficult-to-prepare polycyclic benzofuran compounds . Another benzofuran ring can be constructed by proton quantum tunneling, which has not only fewer side reactions but also high yield, which is conducive to the construction of complex benzofuran ring systems .Molecular Structure Analysis

The molecular structure of “(7-Bromo-2,3-dihydro-1-benzofuran-5-yl)methanol” includes a benzofuran ring, a bromine atom at the 7th position, and a hydroxyl group attached to a methylene group at the 5th position .Chemical Reactions Analysis

Benzofuran compounds are versatile and can undergo various chemical reactions . For instance, benzofurans can be synthesized via a tandem C-H activation/decarbonylation/annulation process .Physical And Chemical Properties Analysis

“(7-Bromo-2,3-dihydro-1-benzofuran-5-yl)methanol” is a powder at room temperature . The compound has a molecular weight of 229.07 g/mol .Wissenschaftliche Forschungsanwendungen

Benzofuran compounds, such as “(7-Bromo-2,3-dihydro-1-benzofuran-5-yl)methanol”, have been studied for their potential applications in various scientific fields . Here are some potential applications:

-

Anti-tumor Applications

- Benzofuran compounds have shown strong anti-tumor activities . They have been developed and utilized as anticancer agents .

- The methods of application or experimental procedures would typically involve in vitro and in vivo testing on cancer cell lines and animal models .

- The outcomes of these studies would be measured in terms of the compound’s efficacy in inhibiting tumor growth .

-

Antibacterial Applications

-

Anti-oxidative Applications

-

Anti-viral Applications

- Benzofuran compounds have demonstrated anti-viral activities . For example, a novel macrocyclic benzofuran compound has shown anti-hepatitis C virus activity .

- The methods of application would typically involve testing the compound’s efficacy against various viral strains .

- The outcomes would be measured in terms of the compound’s ability to inhibit viral replication .

-

Drug Design and Discovery

-

Chemical Synthesis

Benzofuran compounds, such as “(7-Bromo-2,3-dihydro-1-benzofuran-5-yl)methanol”, have been studied for their potential applications in various scientific fields . Here are some additional potential applications:

-

Antifungal Applications

-

Anti-inflammatory Applications

- Benzofuran compounds have shown anti-inflammatory activities .

- The methods of application would typically involve testing the compound’s efficacy in reducing inflammation in cell cultures and animal models .

- The outcomes would be measured in terms of the compound’s efficacy in reducing inflammation .

-

Neuroprotective Applications

- Benzofuran compounds have demonstrated neuroprotective activities .

- The methods of application would typically involve testing the compound’s efficacy in protecting neurons from damage in cell cultures and animal models .

- The outcomes would be measured in terms of the compound’s efficacy in protecting neurons .

-

Antidiabetic Applications

- Benzofuran compounds have shown antidiabetic activities .

- The methods of application would typically involve testing the compound’s efficacy in regulating blood glucose levels in cell cultures and animal models .

- The outcomes would be measured in terms of the compound’s efficacy in regulating blood glucose levels .

-

Antiparasitic Applications

-

Antidepressant Applications

- Benzofuran compounds have shown antidepressant activities .

- The methods of application would typically involve testing the compound’s efficacy in alleviating symptoms of depression in cell cultures and animal models .

- The outcomes would be measured in terms of the compound’s efficacy in alleviating symptoms of depression .

Safety And Hazards

The compound is labeled with the GHS07 pictogram and has the signal word "Warning" . The hazard statements associated with this compound are H302, H315, H319, and H335 . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), washing thoroughly after handling (P264), not eating, drinking or smoking when using this product (P270), using only outdoors or in a well-ventilated area (P271), wearing protective gloves/protective clothing/eye protection/face protection (P280), and others .

Zukünftige Richtungen

The future directions of research on benzofuran derivatives like “(7-Bromo-2,3-dihydro-1-benzofuran-5-yl)methanol” could involve exploring their potential applications in various fields due to their strong biological activities . For example, they could be developed and utilized as anticancer agents . Further studies could also focus on discovering novel methods for constructing benzofuran rings .

Eigenschaften

IUPAC Name |

(7-bromo-2,3-dihydro-1-benzofuran-5-yl)methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9BrO2/c10-8-4-6(5-11)3-7-1-2-12-9(7)8/h3-4,11H,1-2,5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FUUZXKAWKKIDRQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COC2=C1C=C(C=C2Br)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9BrO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

229.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(7-Bromo-2,3-dihydro-1-benzofuran-5-yl)methanol | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-[(2-Aminobutyl)sulfanyl]-1,2-dimethylbenzene](/img/structure/B1375210.png)

![[5-Fluoro-2-(methanesulfonylmethyl)phenyl]methanamine](/img/structure/B1375225.png)